![molecular formula C25H29FN4O2 B14945341 3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves multiple steps, typically starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The piperazine moiety is then introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
科学的研究の応用
3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease pathways .
類似化合物との比較
Similar Compounds
Para-Fluorophenylpiperazine: A piperazine derivative with mildly psychedelic and euphoriant effects.
1,2-Diarylpyrroles: Compounds with potent anti-inflammatory properties.
Uniqueness
3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its combination of a pyrrole ring, piperazine moiety, and fluorophenyl group, which confer unique chemical and biological properties
特性
分子式 |
C25H29FN4O2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H29FN4O2/c26-19-6-8-20(9-7-19)27-14-16-28(17-15-27)21-10-12-29(13-11-21)23-18-24(31)30(25(23)32)22-4-2-1-3-5-22/h1-9,21,23H,10-18H2 |
InChIキー |
IFDYZNHAAXEGOF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


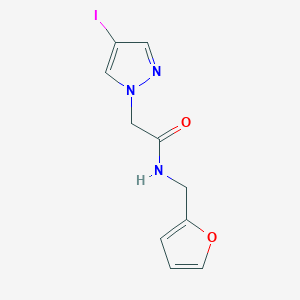
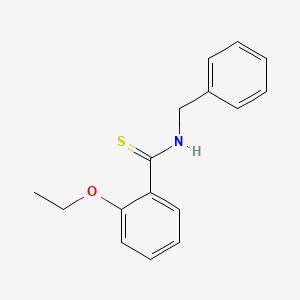
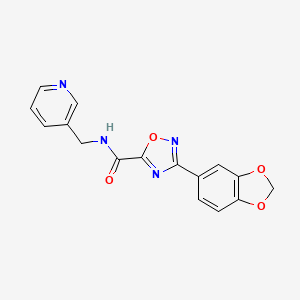
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)
![3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B14945292.png)
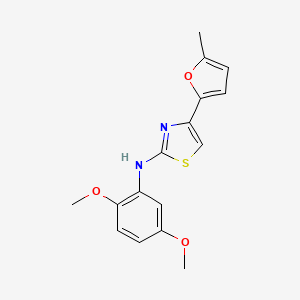
![(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B14945314.png)
![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
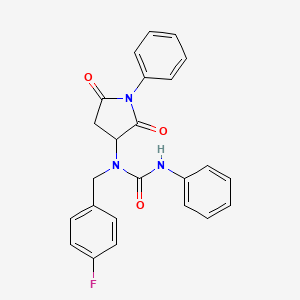
![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945362.png)
